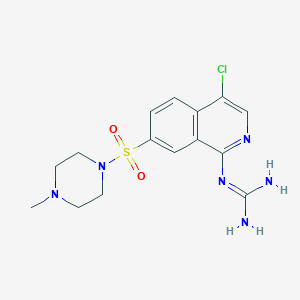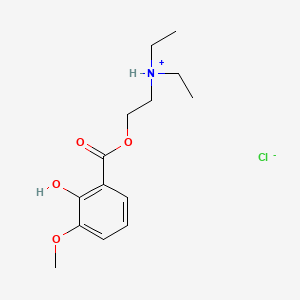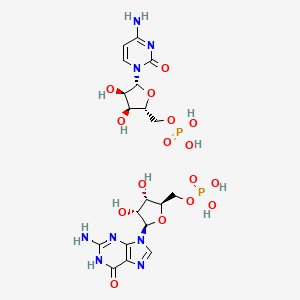
P-rCyd.P-rGuo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.
Analyse Chemischer Reaktionen
Types of Reactions
P-rCyd.P-rGuo can undergo various chemical reactions, including:
Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.
Wissenschaftliche Forschungsanwendungen
P-rCyd.P-rGuo has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactivity.
Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.
Industry: Utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.
P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.
P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.
Uniqueness
P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.
Eigenschaften
CAS-Nummer |
25280-45-9 |
|---|---|
Molekularformel |
C19H28N8O16P2 |
Molekulargewicht |
686.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1 |
InChI-Schlüssel |
SDYIDXSXVMJNAE-FBGCOTALSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Verwandte CAS-Nummern |
25280-45-9 27965-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


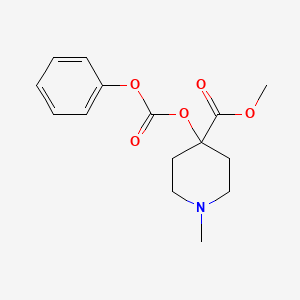
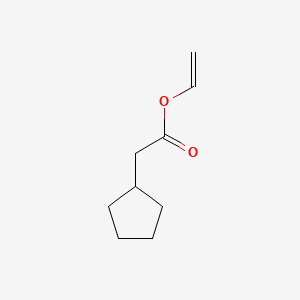
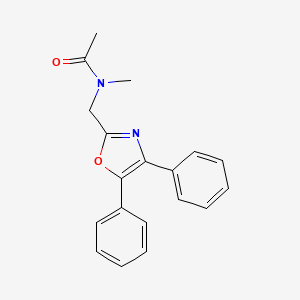
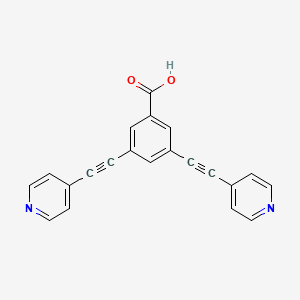
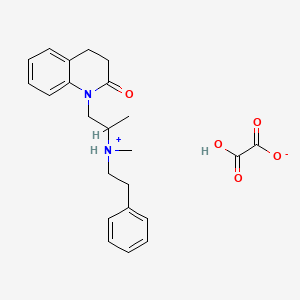
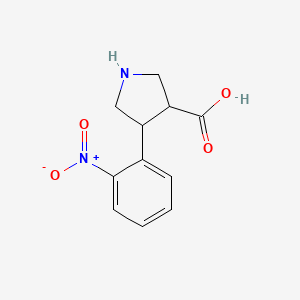

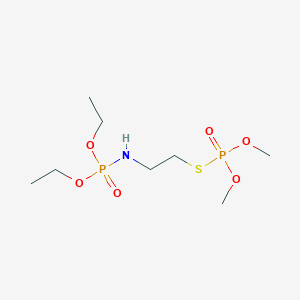
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)

